molecular formula C13H18ClNO B8158112 1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)propan-1-amine

1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)propan-1-amine

Cat. No.: B8158112
M. Wt: 239.74 g/mol
InChI Key: GLWYKKHPNCYLQM-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)propan-1-amine is a chemical compound characterized by its unique structure, which includes a chloro group, a cyclopropylmethoxy group, and an amine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)propan-1-amine typically involves multiple steps, starting with the chlorination of phenol derivatives followed by the introduction of the cyclopropylmethoxy group. The final step involves the amination of the intermediate compound. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial to achieving high yields and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure efficiency and cost-effectiveness. The use of automated systems and advanced purification methods helps in maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)propan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include chlorinated phenols, cyclopropylmethoxy derivatives, and various amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)propan-1-amine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)propan-1-amine is similar to other compounds with phenyl rings and amine groups, such as 1-(3-Chloro-5-(methoxy)phenyl)propan-1-amine and 1-(3-Chloro-5-(ethoxy)phenyl)propan-1-amine. its unique cyclopropylmethoxy group sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(3-Chloro-5-(methoxy)phenyl)propan-1-amine

  • 1-(3-Chloro-5-(ethoxy)phenyl)propan-1-amine

  • 1-(3-Chloro-5-(propoxy)phenyl)propan-1-amine

This comprehensive overview highlights the significance of 1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)propan-1-amine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

1-[3-chloro-5-(cyclopropylmethoxy)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-2-13(15)10-5-11(14)7-12(6-10)16-8-9-3-4-9/h5-7,9,13H,2-4,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWYKKHPNCYLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Cl)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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